![molecular formula C13H14FNO2 B7858555 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]-](/img/structure/B7858555.png)
4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a fluorinated derivative of piperidinone, which is a cyclic amide. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]- typically involves the reaction of 4-piperidone with 4-fluorophenylacetic acid or its derivatives under specific reaction conditions. The reaction can be carried out using reagents such as thionyl chloride, oxalyl chloride, or other activating agents to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled environments to ensure the purity and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]- is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biological activities.
Medicine: In the medical field, derivatives of 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]- may be explored for their potential therapeutic properties. These derivatives could be developed as drugs for various diseases, including neurological disorders and inflammation.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure makes it suitable for applications in material science and chemical synthesis.
Mecanismo De Acción
The mechanism by which 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]- exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biological molecules to produce its effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Piperidinone derivatives
Fluorinated phenyl compounds
Other piperidine derivatives
Uniqueness: 4-Piperidinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]- is unique due to its specific fluorinated phenyl group, which can impart different chemical and biological properties compared to its non-fluorinated counterparts. This fluorination can enhance the compound's stability, reactivity, and binding affinity to biological targets.
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-11-3-1-10(2-4-11)13(17)9-15-7-5-12(16)6-8-15/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDMJHHVRHVQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
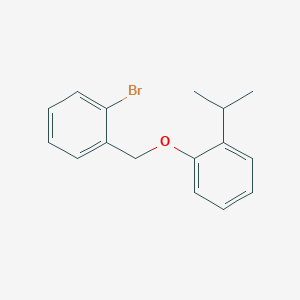
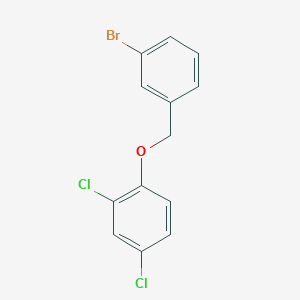
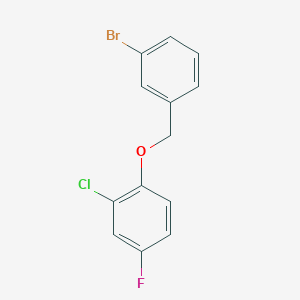
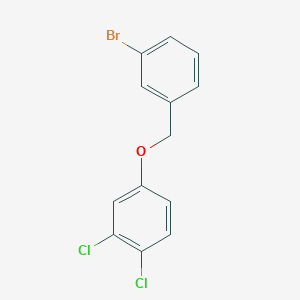
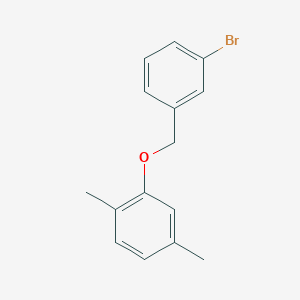

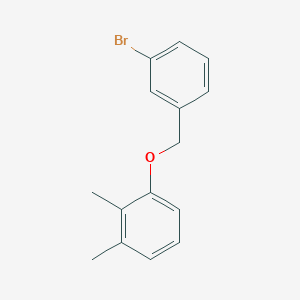
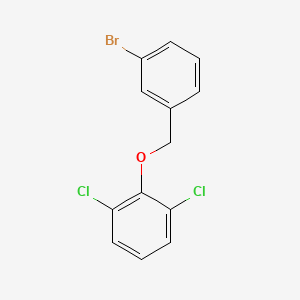



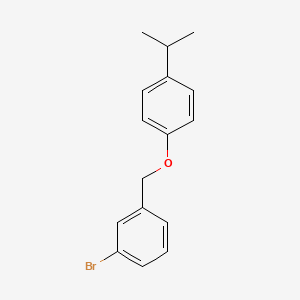
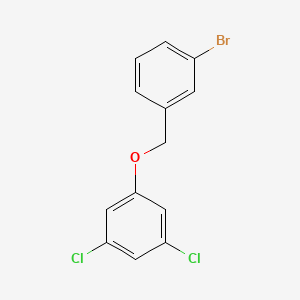
![1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858579.png)
